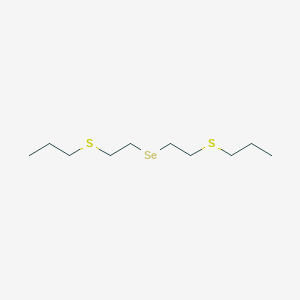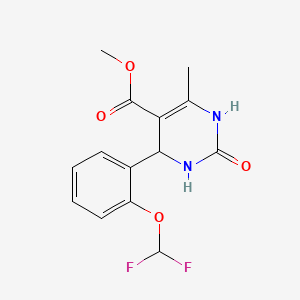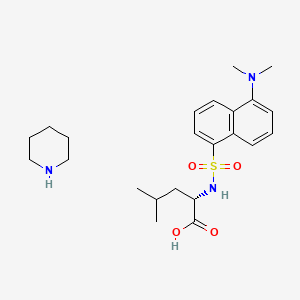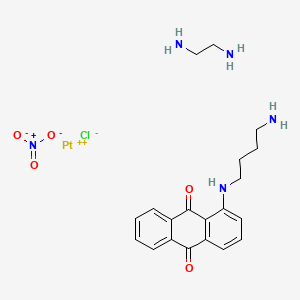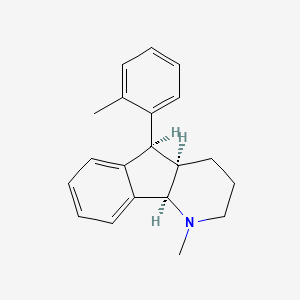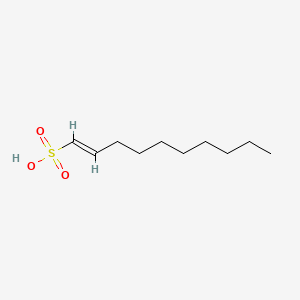
1-Decene-1-sulfonic acid, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Decene-1-sulfonic acid, sodium salt is an organic compound with the molecular formula C₁₀H₂₁NaO₃S. It is a sodium salt of 1-decene-1-sulfonic acid and is commonly used in various chemical and industrial applications. This compound is known for its surfactant properties, making it useful in a range of processes, including chromatography and ion-pairing techniques .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Decene-1-sulfonic acid, sodium salt can be synthesized through the sulfonation of 1-decene. The reaction typically involves the addition of sulfur trioxide or chlorosulfonic acid to 1-decene, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions usually require controlled temperatures and the use of appropriate solvents to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where 1-decene is continuously fed and reacted with sulfur trioxide. The resulting sulfonic acid is then neutralized with sodium hydroxide in a continuous process to produce the sodium salt. This method ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Decene-1-sulfonic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The compound can be reduced under specific conditions to form corresponding sulfides.
Substitution: The sulfonic acid group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols are often used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonates.
Reduction: Sulfides.
Substitution: Various substituted sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
1-Decene-1-sulfonic acid, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as an ion-pairing reagent in high-performance liquid chromatography (HPLC) to improve the separation of analytes.
Biology: Employed in the study of protein and peptide interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and other surfactant-based products.
Mecanismo De Acción
The mechanism of action of 1-decene-1-sulfonic acid, sodium salt primarily involves its surfactant properties. The compound reduces the surface tension of liquids, allowing for better interaction and separation of molecules. In chromatography, it acts as an ion-pairing agent, facilitating the separation of charged analytes by forming ion pairs with them. This enhances the resolution and sensitivity of the analytical method .
Comparación Con Compuestos Similares
Sodium 1-octanesulfonate: Similar in structure but with a shorter carbon chain.
Sodium 1-dodecanesulfonate: Similar in structure but with a longer carbon chain.
Sodium 1-heptanesulfonate: Another sulfonic acid salt with a shorter carbon chain.
Uniqueness: 1-Decene-1-sulfonic acid, sodium salt is unique due to its specific carbon chain length, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant and ion-pairing reagent, offering advantages in terms of solubility and interaction with various analytes .
Propiedades
Número CAS |
41999-41-1 |
|---|---|
Fórmula molecular |
C10H20O3S |
Peso molecular |
220.33 g/mol |
Nombre IUPAC |
(E)-dec-1-ene-1-sulfonic acid |
InChI |
InChI=1S/C10H20O3S/c1-2-3-4-5-6-7-8-9-10-14(11,12)13/h9-10H,2-8H2,1H3,(H,11,12,13)/b10-9+ |
Clave InChI |
SVDCMXMRTJEAHD-MDZDMXLPSA-N |
SMILES isomérico |
CCCCCCCC/C=C/S(=O)(=O)O |
SMILES canónico |
CCCCCCCCC=CS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



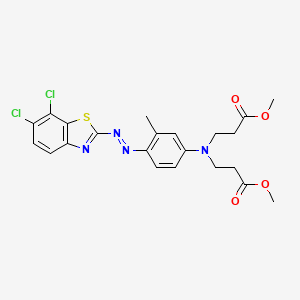

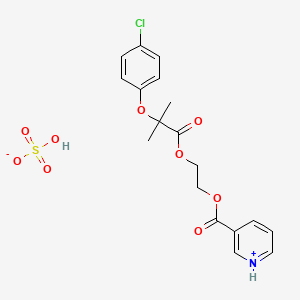

![5-[2-Amino-6-[[2-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]disulfanyl]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12700346.png)


